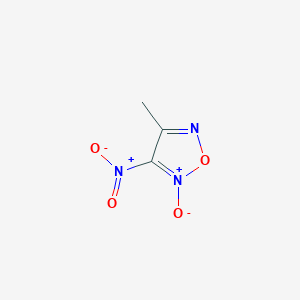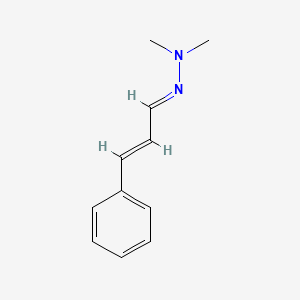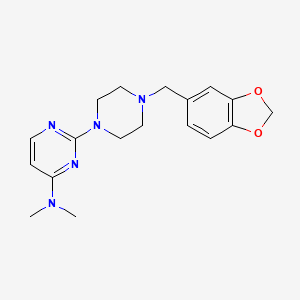
1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide is a heterocyclic compound that belongs to the oxadiazole family. Oxadiazoles are five-membered ring structures containing two nitrogen atoms, one oxygen atom, and two carbon atoms.
Métodos De Preparación
The synthesis of 1,2,5-oxadiazole, 3-methyl-4-nitro-, 5-oxide involves several steps. One common method includes the nitration of 3-methyl-1,2,5-oxadiazole, followed by oxidation to introduce the nitro and oxide groups. The reaction conditions typically involve the use of strong acids like nitric acid and sulfuric acid, and the process is carried out under controlled temperatures to ensure the desired product is obtained .
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Análisis De Reacciones Químicas
1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.
Substitution: The compound can undergo substitution reactions where the nitro or methyl groups are replaced by other functional groups.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride, and oxidizing agents like potassium permanganate or hydrogen peroxide. The major products formed depend on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its potential as an anticancer, antiviral, and antibacterial agent.
Industry: It is used in the production of high-energy materials and explosives due to its stability and energetic properties
Mecanismo De Acción
The mechanism of action of 1,2,5-oxadiazole, 3-methyl-4-nitro-, 5-oxide involves its interaction with molecular targets in biological systems. The compound can interact with enzymes and proteins, leading to inhibition or activation of specific pathways. The nitro group plays a crucial role in its reactivity, allowing it to participate in redox reactions and form reactive intermediates that can affect cellular processes .
Comparación Con Compuestos Similares
1,2,5-Oxadiazole, 3-methyl-4-nitro-, 5-oxide can be compared with other oxadiazole derivatives such as:
1,2,4-Oxadiazole: Known for its use in pharmaceuticals and agrochemicals.
1,3,4-Oxadiazole: Commonly used in the synthesis of polymers and dyes.
1,2,3-Oxadiazole: Less common but has applications in material science.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it suitable for specialized applications .
Propiedades
Número CAS |
5570-27-4 |
|---|---|
Fórmula molecular |
C3H3N3O4 |
Peso molecular |
145.07 g/mol |
Nombre IUPAC |
4-methyl-3-nitro-2-oxido-1,2,5-oxadiazol-2-ium |
InChI |
InChI=1S/C3H3N3O4/c1-2-3(5(7)8)6(9)10-4-2/h1H3 |
Clave InChI |
KQXOSOWBVBOOAW-UHFFFAOYSA-N |
SMILES canónico |
CC1=NO[N+](=C1[N+](=O)[O-])[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(10,13-Dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) carbamimidothioate;4-methylbenzenesulfonic acid](/img/structure/B14161521.png)
![N-[2-[1-(2,6-dimethylphenyl)tetrazol-5-yl]propan-2-yl]-3-methoxyaniline](/img/structure/B14161536.png)

![N-[(E)-3-(4-methylanilino)-3-oxo-1-phenylprop-1-en-2-yl]furan-2-carboxamide](/img/structure/B14161545.png)


![2,2'-[(Methylimino)dimethanediyl]bis(4-chloro-6-methylphenol)](/img/structure/B14161558.png)
![1-[4-(2,4-Dimethoxybenzyl)piperazin-1-yl]-2,2-diphenylethanone](/img/structure/B14161561.png)
![N-(4-methoxyphenyl)-4-{[3-(trifluoromethyl)phenyl]amino}piperidine-1-carbothioamide](/img/structure/B14161566.png)
![4-methyl-N-{4-[(E)-phenyldiazenyl]phenyl}benzenesulfonamide](/img/structure/B14161577.png)


![1-(1H-indol-3-yl)-2-[4-(2-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B14161597.png)

